

Technical Monograph: 2-Chloro-5-ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

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High-Value Scaffold for Orthogonal Diversification in Kinase & Covalent Inhibitor Discovery[1]

Executive Summary & Chemical Space Analysis[1]

2-Chloro-5-ethynylpyridin-4-amine represents a "privileged" trifunctional scaffold in modern medicinal chemistry. Its value lies in the orthogonality of its three reactive handles, allowing medicinal chemists to sequentially elaborate the molecule without protecting group maneuvers.

- **C2-Chloro:** An electrophilic handle for

or Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically used to attach the "tail" or solubilizing group of a drug candidate.[1]
- **C4-Amine:** A hydrogen bond donor/acceptor motif.[1] In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Met residues) of the ATP-binding pocket.
- **C5-Ethynyl:** A versatile carbon handle.[1] It serves as a precursor for triazoles (via CuAAC "Click" chemistry), a rigid linker for PROTACs, or a "warhead" precursor for covalent cysteine targeting.

Structural Properties Table[1]

Property	Value / Descriptor
IUPAC Name	2-Chloro-5-ethynylpyridin-4-amine
Core Scaffold	Pyridine
Molecular Formula	
Key Precursor CAS	800402-12-4 (2-Chloro-5-iodopyridin-4-amine)
Electronic Character	Electron-deficient ring (Pyridine + Cl) balanced by electron-donating amine (-NH ₂).[1]
pKa (Calculated)	~4.5 (Pyridine N), ~22 (Terminal Alkyne)
Primary Utility	Kinase Hinge Binder, PROTAC Linker, Fragment-Based Drug Discovery (FBDD).

Synthetic Architecture: Validated Protocols

The synthesis of **2-chloro-5-ethynylpyridin-4-amine** is not a single-step process.[1][2] It requires a high-fidelity sequence starting from commercially available 2-chloropyridin-4-amine. [1] The critical step is the regioselective iodination at C5, followed by a Sonogashira coupling.

Diagram 1: Synthetic Pathway (Linear Workflow)



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Caption: Linear synthetic route emphasizing the critical isolation of the iodinated intermediate (CAS 800402-12-4).

Detailed Experimental Protocol

Step 1: Regioselective Iodination (C5 Functionalization)

The amino group at C4 is a strong ortho/para director. Since C2 is blocked by Chlorine and C3 is sterically crowded (flanked by Cl and NH₂), iodination occurs preferentially at C5.

- Reagents: 2-Chloropyridin-4-amine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN).
- Procedure:
 - Dissolve starting amine in MeCN (0.5 M concentration).
 - Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent exotherms.
 - Allow to warm to Room Temperature (RT) and stir for 4 hours.
 - Monitor: LCMS should show conversion to M+126 mass (Iodine).
- Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with EtOAc.
- Product: 2-Chloro-5-iodopyridin-4-amine (Solid).

Step 2: Sonogashira Coupling (Introduction of Alkyne)

Critical Control Point: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

- Reagents: 5-Iodo intermediate (1.0 eq), Trimethylsilylacetylene (TMS-acetylene, 1.5 eq), (5 mol%), CuI (2 mol%), (3.0 eq), THF/DMF (dry).
- Procedure:
 - Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding catalyst.
 - Add Pd catalyst and CuI.^[3] Stir for 5 minutes.
 - Add TMS-acetylene via syringe.^[1]

- Heat to 50°C for 6–12 hours.
- Purification: Flash column chromatography (Hexane/EtOAc gradient).

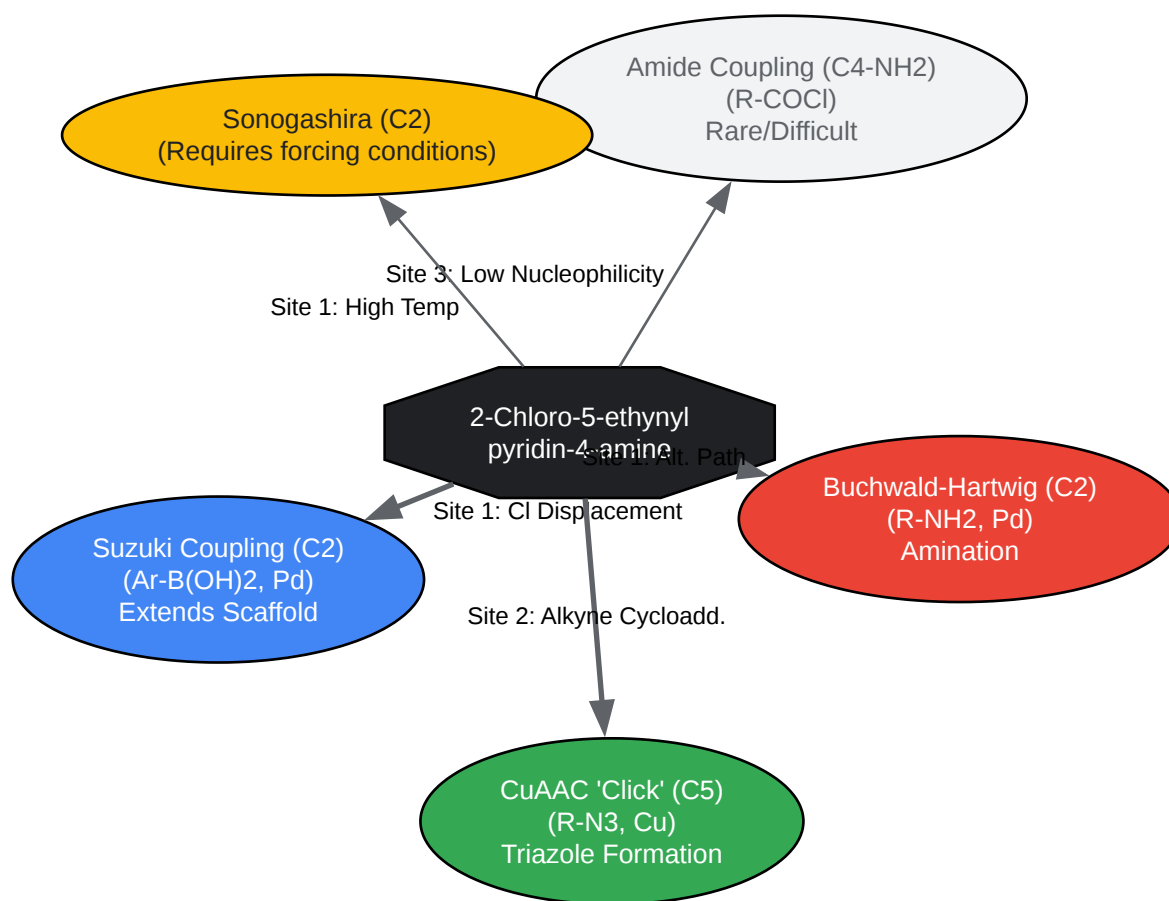
Step 3: Desilylation (Unmasking the Warhead)

- Reagents: TMS-intermediate,
(2.0 eq), Methanol.
- Procedure: Stir at RT for 1 hour. The TMS group cleaves rapidly.
- Isolation: Aqueous workup or direct concentration and filtration if salt-free product is required.
[\[1\]](#)

Reactivity Profile & Orthogonal Functionalization[1]

The power of this molecule is its ability to serve as a hub for Divergent Synthesis. The three functional groups react under mutually exclusive conditions.

Diagram 2: Divergent Reactivity Map[1]



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Caption: Orthogonal reactivity map. C2 (Chlorine) and C5 (Alkyne) are the primary vectors for library generation.

Strategic Considerations

- Order of Operations:
 - Path A (Standard): Perform "Click" chemistry on the alkyne first (C5), then functionalize the Chlorine (C2).
 - Path B (Suzuki First): If the C2-coupling partner is sensitive to Cu (used in Click), perform the Suzuki coupling at C2 first. The alkyne is generally stable to Suzuki conditions ().

- C4-Amine Reactivity: The amine at C4 is electron-poor due to the pyridine ring.^[1] It is a poor nucleophile. Acylation (amide formation) is difficult and often requires aggressive conditions (NaH/Acyl Chloride), which might be incompatible with the alkyne. Recommendation: Use the amine primarily as a static H-bond donor, not a synthetic handle.

Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Design

In the context of Type I or Type II kinase inhibitors, the pyridine nitrogen and the C4-amino group often form a "donor-acceptor" motif that binds to the kinase hinge region (e.g., interacting with the backbone of Met/Glu/Asp).

- The "Tail" (C2): The chlorine is replaced by a solubilizing group (e.g., N-methyl piperazine linked via a phenyl ring) to reach into the solvent-exposed region.
- The "Warhead" (C5): The ethynyl group targets a cysteine residue in the binding pocket (Covalent Inhibition) or is converted into a triazole to pick up interactions in the hydrophobic back-pocket.

Linker Chemistry (PROTACs)

The rigid linearity of the alkyne at C5 makes this scaffold ideal for PROTAC (Proteolysis Targeting Chimera) linkers. The alkyne restricts degrees of freedom, potentially improving the entropy of ternary complex formation (Target-PROTAC-E3 Ligase).

References

- Precursor Synthesis & Characterization
 - Source: CymitQuimica / PubChem.
 - Compound: 2-Chloro-5-iodo-pyridin-4-amine (CAS 800402-12-4).^{[1][4]}
 - Relevance: This is the verified starting material for the ethynyl deriv
 - (Analog Reference)
- Sonogashira Coupling Methodologies

- Source: Organic Chemistry Portal.[5]
- Title: Sonogashira Coupling - Mechanism and Procedures.[1][6]
- Relevance: Standard protocols for Pd/Cu catalyzed alkynyl
- Pyridine Scaffold Utility
 - Source: National Institutes of Health (NIH) / PubMed.
 - Title: Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling.
 - Relevance: Demonstrates the chemical compatibility of halo-amine-heterocycles with Sonogashira conditions.
- Commercial Availability of Analogs
 - Source: BLD Pharm / Sigma Aldrich.
 - Relevance: Verification of the "Ethynyl-Pyridine" chemical space and available building blocks.

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Sources

- 1. 1700437-57-5|2-Chloro-5-ethynyl-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. CAS 800402-12-4: 2-chloro-5-iodo-pyridin-4-amine [cymitquimica.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-5-ethynylpyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:

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